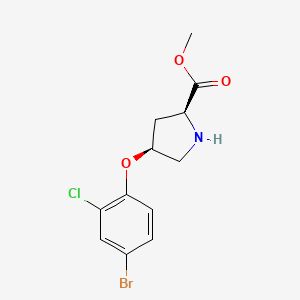![molecular formula C17H21N3O5 B12478049 cyclohexyl[7-nitro-1-(nitromethyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B12478049.png)
cyclohexyl[7-nitro-1-(nitromethyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a cyclohexanecarbonyl group, a nitro group, and a nitromethyl group attached to the isoquinoline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group can be attached through Friedel-Crafts acylation using cyclohexanecarbonyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Nitromethyl Group: The nitromethyl group can be introduced via a nucleophilic substitution reaction using nitromethane and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The nitromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitromethane, suitable base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted isoquinoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying biological processes involving isoquinoline derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The nitro and nitromethyl groups could play a role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-CYCLOHEXANECARBONYL-1,2,3,4-TETRAHYDROISOQUINOLINE: Lacks the nitro and nitromethyl groups, making it less reactive.
7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE: Lacks the cyclohexanecarbonyl group, affecting its chemical properties and reactivity.
Uniqueness
2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE is unique due to the presence of both the cyclohexanecarbonyl and nitromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C17H21N3O5 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
cyclohexyl-[7-nitro-1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C17H21N3O5/c21-17(13-4-2-1-3-5-13)18-9-8-12-6-7-14(20(24)25)10-15(12)16(18)11-19(22)23/h6-7,10,13,16H,1-5,8-9,11H2 |
InChIキー |
NHQYQCDDWVCHQU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)N2CCC3=C(C2C[N+](=O)[O-])C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3aS,4S,6aR)-2-imino-5-oxidohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B12477970.png)
![2-methylpropyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12477976.png)
methanethione](/img/structure/B12477988.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B12477995.png)
![N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B12478002.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12478008.png)
![2-amino-4-(3-bromophenyl)-6-methyl-3-(phenylsulfonyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B12478011.png)
![2-bromo-N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12478014.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline](/img/structure/B12478015.png)
![2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12478016.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate](/img/structure/B12478017.png)

![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B12478031.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12478034.png)
